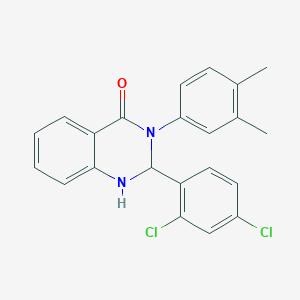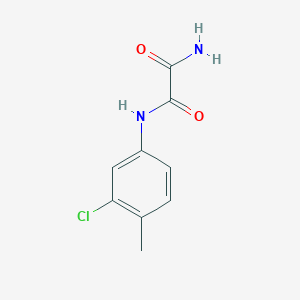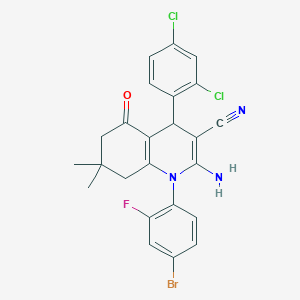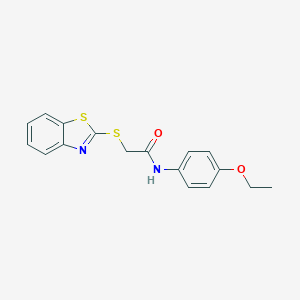
2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is a synthetic organic compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-dichloroaniline and 3,4-dimethylbenzaldehyde.
Condensation Reaction: These starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as acetic acid, to form an imine intermediate.
Cyclization: The imine intermediate is then cyclized using a dehydrating agent like phosphorus oxychloride (POCl3) to form the quinazolinone core.
Purification: The final product is purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large reactors for the condensation and cyclization steps.
Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and yield.
Automation: Employing automated systems for precise control of reaction conditions and scaling up production.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinazolinone core, potentially altering its biological activity.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Formation of quinazolinone derivatives with hydroxyl or carbonyl groups.
Reduction: Production of reduced quinazolinone analogs.
Substitution: Generation of substituted quinazolinone compounds with varied functional groups.
Applications De Recherche Scientifique
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Pharmacology: Studied for its anti-inflammatory and antimicrobial properties, making it a candidate for drug development.
Biological Research: Used as a tool compound to study the biological pathways and molecular targets it affects.
Industrial Applications: Potential use in the synthesis of other pharmacologically active quinazolinone derivatives.
Mécanisme D'action
The mechanism of action of 2-(2,4-DICHLOROPHENYL)-3-(3,4-DIMETHYLPHENYL)-1,2,3,4-TETRAHYDROQUINAZOLIN-4-ONE involves:
Molecular Targets: The compound may target specific enzymes or receptors involved in disease pathways.
Pathways: It can modulate signaling pathways related to inflammation, cell growth, and apoptosis.
Binding Interactions: The compound’s structure allows it to bind to active sites of enzymes or receptors, inhibiting their function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2,4-Dichlorophenyl)-4(3H)-quinazolinone: Lacks the 3,4-dimethylphenyl group, which may affect its biological activity.
3-(3,4-Dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Lacks the 2,4-dichlorophenyl group, potentially altering its pharmacological properties.
2-Phenyl-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone: Substitutes the dichlorophenyl group with a phenyl group, which may change its interaction with molecular targets.
Uniqueness
2-(2,4-Dichlorophenyl)-3-(3,4-dimethylphenyl)-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both 2,4-dichlorophenyl and 3,4-dimethylphenyl groups, which contribute to its distinct chemical and biological properties. These structural features may enhance its binding affinity to specific molecular targets, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C22H18Cl2N2O |
|---|---|
Poids moléculaire |
397.3g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-3-(3,4-dimethylphenyl)-1,2-dihydroquinazolin-4-one |
InChI |
InChI=1S/C22H18Cl2N2O/c1-13-7-9-16(11-14(13)2)26-21(17-10-8-15(23)12-19(17)24)25-20-6-4-3-5-18(20)22(26)27/h3-12,21,25H,1-2H3 |
Clé InChI |
ULRMZWDZTVQWFU-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C |
SMILES canonique |
CC1=C(C=C(C=C1)N2C(NC3=CC=CC=C3C2=O)C4=C(C=C(C=C4)Cl)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Amino-1-(4-bromo-2-fluorophenyl)-7,7-dimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B388600.png)
![2-{[(4-FLUORONAPHTHALEN-1-YL)METHYL]SULFANYL}-3-PHENYL-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B388602.png)


![N-(2-{[2-(4-isopropylanilino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B388607.png)
![2-hydroxy-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B388608.png)
![5-[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]-2,2-DIMETHYL-1H,2H,3H,4H,5H,6H-BENZO[A]PHENANTHRIDIN-4-ONE](/img/structure/B388611.png)
![5-AMINO-3-[(1Z)-2-[2-(BENZYLOXY)-3-METHOXYPHENYL]-1-CYANOETH-1-EN-1-YL]-1-PHENYL-1H-PYRAZOLE-4-CARBONITRILE](/img/structure/B388613.png)


![4-Chloro-2-[5-(trifluoromethyl)-3-isoxazolyl]phenol](/img/structure/B388618.png)



